3,6-Diamino-10-(2-propenyl)acridinium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diamino-10-(2-propenyl)acridinium typically involves the reaction of acridine derivatives with appropriate amines under controlled conditions . One common method includes the alkylation of 3,6-diaminoacridine with allyl bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity . Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3,6-Diamino-10-(2-propenyl)acridinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of acridone derivatives.
Reduction: Formation of reduced acridine compounds.
Substitution: Formation of various substituted acridinium derivatives.
Scientific Research Applications
3,6-Diamino-10-(2-propenyl)acridinium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Diamino-10-(2-propenyl)acridinium involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule . This intercalation can inhibit the activity of enzymes such as topoisomerase, leading to the inhibition of DNA replication and transcription . Additionally, the compound can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Diamino-10-methylacridinium
- 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium
- 3,6-Diamino-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium
Uniqueness
3,6-Diamino-10-(2-propenyl)acridinium is unique due to its specific propenyl group, which imparts distinct chemical properties and reactivity compared to other acridinium derivatives . This uniqueness makes it valuable in specialized applications, particularly in the fields of medicinal chemistry and molecular biology .
Properties
CAS No. |
52009-70-8 |
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Molecular Formula |
C16H16N3+ |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
10-prop-2-enylacridin-10-ium-3,6-diamine |
InChI |
InChI=1S/C16H15N3/c1-2-7-19-15-9-13(17)5-3-11(15)8-12-4-6-14(18)10-16(12)19/h2-6,8-10H,1,7H2,(H3,17,18)/p+1 |
InChI Key |
IUJAADBPPHZUKO-UHFFFAOYSA-O |
Canonical SMILES |
C=CC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N |
Origin of Product |
United States |
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